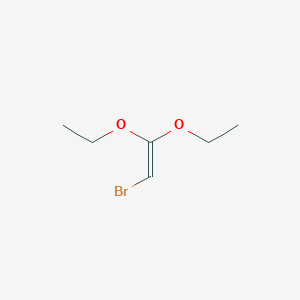
2-Bromo-1,1-diethoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1,1-diethoxyethene can be synthesized through the bromination of acetaldehyde diethyl acetal. The reaction involves the addition of bromine to acetaldehyde diethyl acetal in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is typically carried out at low temperatures to control the rate of bromination .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where acetaldehyde diethyl acetal is reacted with bromine under controlled conditions. The reaction mixture is then purified through distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,1-diethoxyethene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form ethoxyethene derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination: Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to induce elimination reactions
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include ethers, amines, or thioethers.
Elimination Products: The major products are ethoxyethene derivatives
Scientific Research Applications
2-Bromo-1,1-diethoxyethene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules, including antibiotics such as erythromycin and cephalosporins
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents
Industry: The compound is used in the manufacture of specialty chemicals and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of 2-Bromo-1,1-diethoxyethene involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be displaced by nucleophiles, leading to the formation of various substituted products. The compound can also undergo elimination reactions to form ethoxyethene derivatives .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,1-dimethoxyethane: This compound is similar in structure but has methoxy groups instead of ethoxy groups. .
Bromoacetaldehyde dimethyl acetal: Another similar compound with dimethyl acetal groups. .
Uniqueness
2-Bromo-1,1-diethoxyethene is unique due to its ethoxy groups, which provide different reactivity and solubility properties compared to its dimethoxy counterparts. This makes it suitable for specific applications in organic synthesis and pharmaceutical production .
Properties
CAS No. |
42520-11-6 |
|---|---|
Molecular Formula |
C6H11BrO2 |
Molecular Weight |
195.05 g/mol |
IUPAC Name |
2-bromo-1,1-diethoxyethene |
InChI |
InChI=1S/C6H11BrO2/c1-3-8-6(5-7)9-4-2/h5H,3-4H2,1-2H3 |
InChI Key |
YLLVBVCUIFAFMS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=CBr)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















